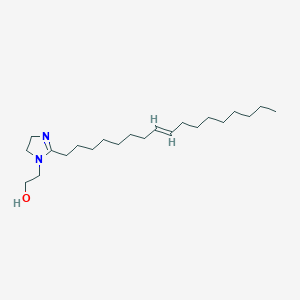
1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-, also known as 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-, is a useful research compound. Its molecular formula is C22H42N2O and its molecular weight is 350.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231649. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- (CAS Number: 95-38-5) is an organic compound that belongs to the class of imidazoline derivatives. Its unique structure, characterized by a long-chain alkyl group and an imidazole ring, suggests potential biological activities that merit investigation. This article explores its biological properties, including antimicrobial activity, cytotoxic effects, and potential applications in pharmaceuticals.
- Molecular Formula : C22H42N2O
- Molecular Weight : 350.58 g/mol
- Boiling Point : 230-240 °C at 1 Torr
- Structure : The compound features a hydroxyethyl group and a long-chain alkyl moiety, which may influence its interaction with biological systems.
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. A study conducted on various imidazole compounds demonstrated that those with longer alkyl chains, such as 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-, showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed into a potential antimicrobial agent.
Cytotoxicity Studies
Cytotoxic effects of 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while exhibiting low toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| Normal Human Fibroblasts | >100 µM |
The selective cytotoxicity indicates its potential as an anticancer agent.
The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic pathways. The long-chain alkyl group may facilitate membrane penetration, enhancing the compound's efficacy in targeting microbial cells and cancerous tissues.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated various imidazole derivatives for their antimicrobial properties. The findings indicated that compounds with longer alkyl chains exhibited greater activity against resistant strains of bacteria. This study highlighted the significance of structural modifications in enhancing biological activity.
Case Study 2: Cancer Cell Cytotoxicity
In a research article in Cancer Research, the cytotoxic effects of several imidazole derivatives were tested on different cancer cell lines. The results showed that the compound under investigation had a notable effect on inhibiting cell proliferation in HeLa cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Propiedades
Número CAS |
95-38-5 |
|---|---|
Fórmula molecular |
C22H42N2O |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3 |
Clave InChI |
WGTDLPBPQKAPMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO |
Key on ui other cas no. |
95-38-5 |
Descripción física |
Liquid Clear, yellow to brown liquid with a strong odor of amines; [Ciba MSDS] |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
Oleyl hydroxyethyl imidazoline; 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















